molecular formula C22H23N3O4S B11342896 5-(4-ethoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11342896
M. Wt: 425.5 g/mol
InChI Key: KRJPOGQHNUXIMG-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxazole ring, a benzothiophene moiety, and an ethoxyphenyl group.

Preparation Methods

The synthesis of 5-(4-ethoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the benzothiophene core, followed by the introduction of the oxazole ring and the ethoxyphenyl group. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

5-(4-ethoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

When compared to similar compounds, 5-(4-ethoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide stands out due to its unique structural features and potential applications. Similar compounds may include other benzothiophene derivatives, oxazole-containing molecules, and compounds with ethoxyphenyl groups. Each of these compounds may have distinct properties and applications, but the combination of these structural elements in the target compound provides a unique profile that can be advantageous in specific research and industrial contexts.

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H23N3O4S/c1-3-28-14-10-8-13(9-11-14)17-12-16(25-29-17)20(26)24-22-19(21(27)23-2)15-6-4-5-7-18(15)30-22/h8-12H,3-7H2,1-2H3,(H,23,27)(H,24,26)

InChI Key

KRJPOGQHNUXIMG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NC

Origin of Product

United States

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